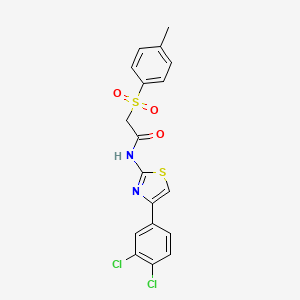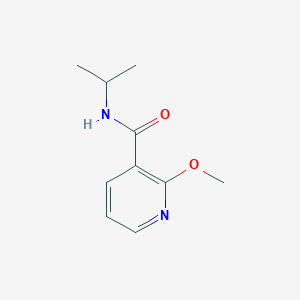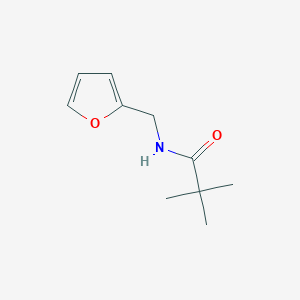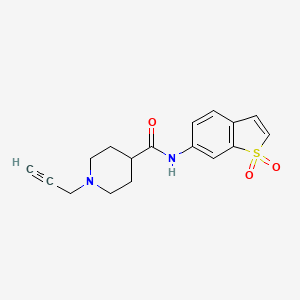![molecular formula C15H18N4OS B2428215 N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 941252-33-1](/img/structure/B2428215.png)
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biological activities .Scientific Research Applications
Structure-Activity Relationships
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is explored in the context of structure-activity relationships, particularly in derivatives designed for cannabinoid receptor antagonism. Key structural requirements for potent activity include specific substituents at the pyrazole ring, indicating its potential utility in pharmacological studies and drug development (Lan et al., 1999).
Antituberculosis Activity
This compound's derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing promise as novel therapeutic agents against tuberculosis. One study highlighted a specific derivative demonstrating significant inhibitory activity, indicating the potential for further exploration in antituberculosis drug development (Jeankumar et al., 2013).
Cannabinoid Receptor Interaction
Research on the molecular interaction of similar compounds with the CB1 cannabinoid receptor has provided insights into the binding conformation and antagonist activity, contributing to the understanding of cannabinoid receptor pharmacology and aiding in the design of receptor-targeted drugs (Shim et al., 2002).
Potential Antipsychotic Agents
Heterocyclic carboxamides derived from this compound have been investigated for their potential as antipsychotic agents, with some derivatives showing promising activity in in vitro and in vivo assays (Norman et al., 1996).
CNS Disorders Treatment
A scalable synthesis of a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been developed. This compound, being investigated for central nervous system disorders, showcases the chemical versatility and therapeutic potential of this class of compounds (Wei et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(12-5-4-6-16-9-12)18-15-17-10-13(21-15)11-19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRTNSPQLWGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)


![2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2428140.png)
![4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2428141.png)



![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)

